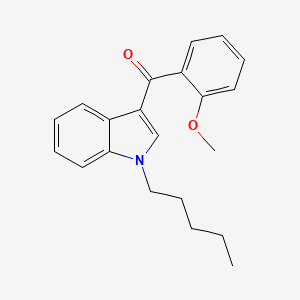
Guanosine-5',5''-d2 Monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine-5’,5’'-d2 Monohydrate is a stable isotope-labeled analog of guanosine, a nucleoside that plays a crucial role in various biological processes. This compound is particularly valuable in scientific research due to its unique chemical structure and biological activity. It is commonly used in medical, environmental, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Guanosine-5’,5’'-d2 Monohydrate involves the incorporation of deuterium atoms into the guanosine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterated base .
Industrial Production Methods: Industrial production of Guanosine-5’,5’'-d2 Monohydrate typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity, often exceeding 95% atom D. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Análisis De Reacciones Químicas
Types of Reactions: Guanosine-5’,5’'-d2 Monohydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form guanine derivatives.
Reduction: Reduction reactions can convert it back to its nucleoside form.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield guanine derivatives, while substitution reactions can produce various functionalized guanosine analogs.
Aplicaciones Científicas De Investigación
Guanosine-5’,5’'-d2 Monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is employed in metabolic research to study pathways in vivo using stable isotope labeling.
Medicine: It is used in clinical diagnostics, imaging, and newborn screening.
Industry: The compound serves as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Mecanismo De Acción
The mechanism of action of Guanosine-5’,5’'-d2 Monohydrate involves its incorporation into nucleic acids, where it can influence various biological processes. The deuterium atoms in the compound provide a unique way to trace and study metabolic pathways. The compound targets molecular pathways involved in nucleic acid synthesis and degradation, making it a valuable tool in research .
Comparación Con Compuestos Similares
- Guanosine
- Guanosine-5’-monophosphate
- Guanosine-5’-diphosphate
- Guanosine-5’-triphosphate
Comparison: Guanosine-5’,5’'-d2 Monohydrate is unique due to the presence of deuterium atoms, which makes it a stable isotope-labeled compound. This feature allows for precise tracking and analysis in metabolic studies, distinguishing it from other guanosine derivatives.
Propiedades
Número CAS |
478511-34-1 |
|---|---|
Fórmula molecular |
C10H15N5O6 |
Peso molecular |
303.271 |
Nombre IUPAC |
2-amino-9-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i1D2; |
Clave InChI |
YCHNAJLCEKPFHB-FCRKRYBXSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N.O |
Sinónimos |
2-Amino-1,9-dihydro-9-β-D-ribofuranosyl-6H-purin-6-one-5’,5’’-d2; DL-Guanosine-5’,5’’-d2; Guanine Ribonucleoside-5’,5’’-d2; 9-β-D-Ribofuranosylguanine-5’,5’’-d2; 2-Aminoinosine-5’,5’’-d2; NSC 19994-5’,5’’-d2; Vernine-5’,5’’-d2; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-[1-13C]Glucose](/img/structure/B583745.png)


![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)




![2-[2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate](/img/structure/B583762.png)

